molecular formula C6H9N3OS B2645496 N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448026-67-2

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2645496
CAS No.: 1448026-67-2
M. Wt: 171.22
InChI Key: GONHMVGNJBBMTN-UHFFFAOYSA-N
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Description

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with ethylamine. The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethylamine to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-3-7-5(10)6-8-4(2)9-11-6/h3H2,1-2H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONHMVGNJBBMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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